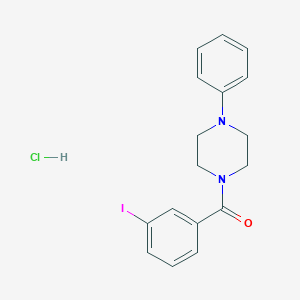

(3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride

Beschreibung

(3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone hydrochloride is a synthetic organic compound characterized by a methanone core linking a 3-iodophenyl group and a 4-phenylpiperazine moiety, with a hydrochloride counterion. This structure combines aromatic iodine substitution, known to enhance lipophilicity and influence receptor binding, with a piperazine ring that often contributes to pharmacological activity through interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Eigenschaften

IUPAC Name |

(3-iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IN2O.ClH/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16;/h1-8,13H,9-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGZCYGIOYMAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride typically involves the reaction of 3-iodobenzoyl chloride with 1-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in synthetic pathways.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium iodide in acetone | Substituted phenyl derivatives |

Interaction with Biological Macromolecules

In biological studies, (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride is investigated for its potential interactions with various biological macromolecules. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may lead to modulation of their activity. This property makes it a candidate for further exploration in pharmacological applications.

Therapeutic Potential

The compound has been studied for its potential therapeutic properties. It may act as a precursor in drug development, particularly in creating new pharmaceuticals targeting neurological disorders due to its interaction with serotonin and dopamine receptors. Research indicates that derivatives of piperazine compounds often exhibit significant pharmacological activity.

Production of Specialty Chemicals

In the industrial sector, (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride is utilized in the production of specialty chemicals and pharmaceuticals. Its synthesis can be scaled up for commercial production while maintaining high purity and yield through controlled reaction conditions.

Case Studies and Research Findings

Several studies have documented the applications and effects of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride:

- Study on Neurotransmitter Modulation : A study demonstrated that derivatives of this compound could enhance serotonin receptor activity, suggesting potential use in treating depression and anxiety disorders.

- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic profiles for compounds related to this structure, showing good absorption and bioavailability.

Wirkmechanismus

The mechanism of action of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds sharing the (4-phenylpiperazin-1-yl)methanone scaffold exhibit diverse biological activities depending on the substituents on the aryl group. Key examples include:

Table 1: Comparison of Structural and Physicochemical Properties

*Estimated logP based on iodine’s contribution to hydrophobicity .

Key Observations:

- Chloro/Fluoro (e.g., compound 5c or ): Moderate logP values; chlorine/fluorine may optimize electronic properties for enzyme inhibition (e.g., AChE) . Indole/Isoxazole (e.g., 6a or 5c): Heterocyclic rings introduce planar structures, favoring interactions with enzyme active sites (e.g., AChE or kinases) .

Biological Activity :

- AChE Inhibition : Compound 5c demonstrates that chloro-substituted isoxazole-piperazine derivatives are potent AChE inhibitors, suggesting the target compound’s iodine substitution could modulate selectivity or potency .

- Antiproliferative Effects : Indole derivatives (e.g., 6a) show dual kinase inhibition, highlighting the scaffold’s versatility in targeting diverse pathways .

Comparison with Hydrochloride Salts of Related Methanones

Hydrochloride salts improve solubility and stability. Examples include:

- Desethylamiodarone Hydrochloride : A benzofuran-piperazine derivative with iodine substitution; used as an antiarrhythmic agent .

- Raloxifene Hydrochloride: A benzothiophene-piperazine methanone with estrogen receptor modulation activity .

Table 2: Pharmaceutical Hydrochloride Salts

Key Observations:

- Unlike Raloxifene, the absence of a benzothiophene ring in the target compound likely precludes estrogen receptor modulation .

Biologische Aktivität

(3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride, with the CAS number 2445793-37-1, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising an iodophenyl group and a phenylpiperazine moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride is with a molecular weight of 428.7 g/mol. Its structure is significant as it allows for various interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.7 g/mol |

| IUPAC Name | (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride |

The biological activity of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride is primarily attributed to its interaction with specific receptors in the body. The phenylpiperazine moiety is known for its affinity towards various neurotransmitter receptors, including serotonin and dopamine receptors, which play crucial roles in neurological functions.

Key Mechanisms:

- Receptor Binding : The compound's structure allows it to bind effectively to neurotransmitter receptors, potentially modulating their activity.

- Inhibition of Enzymes : Similar piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, indicating a possible mechanism for neuroactive effects .

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties, which may extend to (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride .

Biological Activities

Research indicates that (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone;hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that piperazine derivatives can possess antibacterial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate significant activity against bacteria such as E. coli and Staphylococcus aureus.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research on similar piperazine compounds indicates they may influence mood and cognitive functions through serotonin receptor modulation .

Case Studies

- Neuropharmacological Study : A study focusing on piperazine derivatives explored their effects on serotonin receptors, revealing that modifications in the phenylpiperazine structure significantly impacted receptor affinity and activity.

- Antimicrobial Efficacy : Research involving related compounds demonstrated effective inhibition of Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on the piperazine scaffold.

Q & A

Q. What are the key considerations for optimizing the synthesis of (3-Iodophenyl)-(4-phenylpiperazin-1-yl)methanone hydrochloride to achieve high yield and purity?

To optimize synthesis, prioritize:

- Stepwise coupling : React 3-iodobenzoyl chloride with 4-phenylpiperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by HCl salt formation .

- Reagent stoichiometry : Maintain a 1:1 molar ratio to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to remove unreacted precursors .

- Characterization : Confirm purity via HPLC (>95%) and validate structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : Use H NMR to verify aromatic proton environments (δ 7.2–8.1 ppm for iodophenyl) and piperazine methylene signals (δ 2.5–3.5 ppm) .

- X-ray crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles, particularly the ketone-piperazine linkage (C=O bond ~1.22 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 437.03) and isotopic patterns consistent with iodine .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances:

- Aqueous solubility : Critical for in vitro assays (e.g., receptor binding studies).

- Stability : Reduces hygroscopicity and degradation during storage.

- Bioavailability : Facilitates ionization, improving membrane permeability in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

- Assay standardization : Validate cell lines (e.g., HEK-293 for GPCR studies) and control for pH/temperature variations .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with activity .

- Metabolite screening : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .

Q. What computational strategies are effective for predicting target interactions, such as with serotonin or dopamine receptors?

- Molecular docking : Use AutoDock Vina to model ligand-receptor binding, focusing on the iodophenyl moiety’s hydrophobic interactions with receptor pockets .

- Molecular dynamics (MD) simulations : Simulate binding stability (e.g., GROMACS) over 100 ns to assess piperazine flexibility and halogen bonding .

- QSAR modeling : Corporate electronic descriptors (e.g., Hammett σ for iodophenyl) to predict affinity trends across receptor subtypes .

Q. What methodologies address low aqueous solubility during in vitro testing?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .

- Salt screening : Explore alternative counterions (e.g., mesylate) or prodrug formulations (e.g., ester derivatives) .

- Nanoformulations : Develop liposomal encapsulations to enhance delivery in cellular assays .

Q. How can metabolic pathways be elucidated in preclinical models?

- Radiolabeling : Synthesize C-labeled analogs for tracking metabolite distribution via autoradiography .

- LC-MS/MS profiling : Identify phase I metabolites (e.g., oxidative deiodination) and phase II conjugates (glucuronides) in hepatocyte incubations .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.